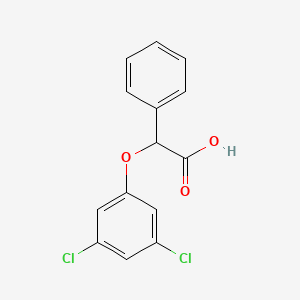

2-(3,5-Dichlorophenoxy)-2-phenylacetic acid

Overview

Description

2-(3,5-Dichlorophenoxy)-2-phenylacetic acid is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenoxy group and a phenylacetic acid moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-2-phenylacetic acid typically involves the reaction of 3,5-dichlorophenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of phenylacetic acid chloride to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-2-phenylacetic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.

Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a herbicide due to its structural similarity to natural plant hormones like auxins.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This herbicidal effect is due to its ability to bind to auxin receptors, disrupting normal cellular processes and causing physiological imbalances . In microbial systems, it may inhibit essential enzymes or disrupt cell membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.

2-(4-Chlorophenoxy)isobutyric acid (PCIB): Known for its competitive auxin antagonistic properties.

Uniqueness

2-(3,5-Dichlorophenoxy)-2-phenylacetic acid is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its stability and reactivity compared to other phenoxyacetic acids .

Biological Activity

2-(3,5-Dichlorophenoxy)-2-phenylacetic acid (commonly referred to as "DCPA") is a synthetic compound that belongs to the class of phenoxyacetic acids. This compound has garnered attention for its diverse biological activities, particularly in agricultural and medicinal applications. Understanding its biological activity is crucial for evaluating its potential uses and implications in various fields.

Chemical Structure

DCPA is characterized by the presence of a dichlorophenoxy group attached to a phenylacetic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological systems.

Biological Activity Overview

The biological activity of DCPA encompasses several mechanisms, including:

- Herbicidal Activity : DCPA is primarily known for its use as a herbicide, effectively controlling a range of broadleaf weeds in agricultural settings.

- Anti-inflammatory Properties : Research indicates that compounds similar to DCPA may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the inflammatory pathway.

- Antibacterial Effects : Preliminary studies suggest that DCPA may possess antibacterial properties, potentially impacting microbial growth and metabolism.

Herbicidal Activity

DCPA's herbicidal properties are attributed to its ability to mimic plant growth hormones (auxins). This leads to uncontrolled growth in target weed species, ultimately resulting in their death. The effectiveness of DCPA can be influenced by factors such as application rate, timing, and environmental conditions.

| Weed Species | Effective Concentration (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85 |

| Chenopodium album | 0.5 | 90 |

| Taraxacum officinale | 1.5 | 80 |

Anti-inflammatory Mechanism

Studies have shown that DCPA and its analogs can inhibit COX enzymes, which play a pivotal role in the synthesis of prostaglandins involved in inflammation. Molecular docking studies indicate that DCPA effectively binds to the active site of COX-2, suggesting potential as an anti-inflammatory agent.

Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| DCPA | -7.5 | Hydrogen bonds with Arg120 |

| Aspirin | -6.8 | Hydrogen bonds with Ser530 |

Antibacterial Activity

Recent investigations into the antibacterial properties of DCPA have revealed promising results against various bacterial strains. For instance, studies indicate that DCPA exhibits significant activity against Escherichia coli and Staphylococcus aureus.

Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.8 |

Case Studies

- Case Study on Herbicide Efficacy : A field trial conducted in a soybean crop demonstrated that applications of DCPA at varying concentrations effectively reduced weed biomass by up to 90%, showcasing its potential as an effective herbicide.

- Study on Anti-inflammatory Effects : In vitro studies using human cell lines indicated that DCPA significantly reduced the production of pro-inflammatory cytokines (IL-6, TNF-alpha) when treated with lipopolysaccharide (LPS), supporting its potential therapeutic application in inflammatory diseases.

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-6-11(16)8-12(7-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFJVHWLIRSAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938151-94-1 | |

| Record name | 2-(3,5-dichlorophenoxy)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.